Scaffold Identity Divergence: Sulfonylacetamide vs. Sulfonylbenzamide Side Chain Determines Pharmacological Target Class
The target compound carries a sulfonylacetamide side chain (2-((4-methoxyphenyl)sulfonyl)acetamide) linked to the thiazole nitrogen, distinguishing it from the sulfonylbenzamide series represented by 2D216 and 2E151. In the first-in-class chemotype report, 2-(alkylsulfonamido)thiazol-4-yl)acetamides (structurally congruent with the target compound) are pan-selective CTPS1/2 inhibitors [1]. In contrast, compounds bearing a sulfonylbenzamide side chain on the identical 2,5-dimethylphenyl-thiazole core (2D216 and 2E151) act as calcium channel activators with no reported CTPS1 activity [2]. Within the MLR assay, 2E151 (EC50 = 0.9 µM for NF-κB activation) was more potent than 2D216, demonstrating that even side-chain modifications within the sulfonylbenzamide series produce graded potency changes [2]. The target compound's sulfonylacetamide side chain is therefore expected to confer a distinct target engagement profile relative to the sulfonylbenzamide analogs.
| Evidence Dimension | Pharmacological target class determined by side-chain chemotype |
|---|---|
| Target Compound Data | Sulfonylacetamide side chain; predicted CTPS1/2 inhibitor (class-concordant with 2-(alkylsulfonamido)thiazol-4-yl)acetamides) |
| Comparator Or Baseline | 2D216 and 2E151 carry sulfonylbenzamide side chains; characterized as calcium channel activators; 2E151 NF-κB EC50 = 0.9 µM |
| Quantified Difference | Qualitative target class divergence (CTPS1/2 inhibition vs. calcium channel activation) based on side-chain chemotype |
| Conditions | Target class assignment based on J. Med. Chem. 2022 CTPS1 series [1] and ACS Chem. Biol. 2022 calcium channel activator series [2] |
Why This Matters
Procurement of a sulfonylbenzamide analog (e.g., 2D216) instead of this compound would result in selecting a molecule with a completely different primary pharmacological target, compromising experimental reproducibility in CTPS1/2-focused studies.
- [1] Novak A, Quddus A, Cousin D, et al. Discovery and Optimization of Potent and Orally Available CTP Synthetase Inhibitors for Use in Treatment of Diseases Driven by Aberrant Immune Cell Proliferation. Journal of Medicinal Chemistry. 2022;65(24):16640-16650. DOI: 10.1021/acs.jmedchem.2c01446. View Source
- [2] Saito T, Shukla NM, Sato-Kaneko F, et al. Small Molecule Calcium Channel Activator Potentiates Adjuvant Activity. ACS Chemical Biology. 2022;17(1):217-229. DOI: 10.1021/acschembio.1c00883. View Source
